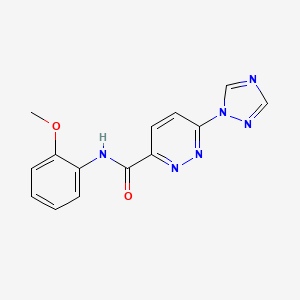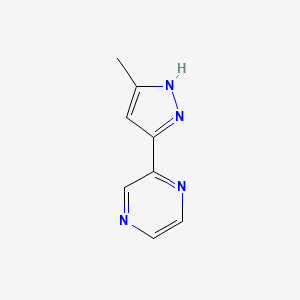
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, also known as MPTPC, is a chemical compound that has been studied for its potential use in scientific research. MPTPC is a pyridazine-based compound that has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives similar to N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have been extensively studied. These compounds are synthesized through various chemical reactions involving acylation, condensation, and cyclization processes. The structures of these synthesized compounds are confirmed using analytical and spectroscopic techniques such as IR, MS, 1H-NMR, and 13C-NMR. For example, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides through the reaction of N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, demonstrating the versatility of methoxyphenyl compounds in heterocyclic chemistry Hassan et al., 2014.
Biological Activities
These compounds exhibit a range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. The novel synthesized compounds have been evaluated for their potential in various biological applications:
Antitumor Activity : Certain derivatives have shown promising antitumor activities against various cancer cell lines. For instance, Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of pyridazine, and evaluated their antitumor activity, showcasing the potential of these compounds in cancer therapy Khalifa et al., 2015.
Antimicrobial Activity : Several studies have focused on the antimicrobial properties of these compounds. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines and evaluated their antibacterial activities, indicating the utility of these compounds in combating microbial infections Al-Kamali et al., 2014.
Enzyme Inhibition : Compounds containing the N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide moiety have been evaluated for their enzyme inhibition capabilities. For example, the study by Hanif et al. (2011) on hydrazinecarboxamides and their 1,2,4-triazole derivatives highlighted their β-glucuronidase inhibitory activity Hanif et al., 2011.
properties
IUPAC Name |
N-(2-methoxyphenyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c1-22-12-5-3-2-4-10(12)17-14(21)11-6-7-13(19-18-11)20-9-15-8-16-20/h2-9H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJODUZAQNWDAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2729232.png)

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2729240.png)
![N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2729243.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)
![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)
![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-6-oxopyridazine](/img/structure/B2729252.png)
![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)
![4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2729254.png)